molecular formula C5H6BrNO2S B2370553 (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol CAS No. 1955499-62-3

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

Cat. No. B2370553
CAS RN: 1955499-62-3
M. Wt: 224.07
InChI Key: NPDFXLRLRGTZBW-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 1955499-62-3 . It has a molecular weight of 224.08 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

Thiazoles, the class of compounds to which “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” belongs, have been synthesized through various artificial paths . The preparation of thiazoles has been a focus of medicinal chemists due to their notable pharmacological actions .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is 1S/C5H6BrNO2S/c1-9-5-4 (6)3 (2-8)10-7-5/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Future Directions

Thiazoles, including “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They have been used in the preparation of various drugs and biologically active agents . Therefore, future research may focus on exploring the potential applications of “(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol” in medicinal chemistry.

properties

IUPAC Name

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFXLRLRGTZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

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